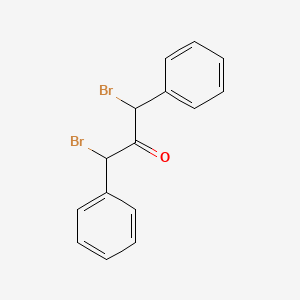

1,3-Dibromo-1,3-diphenyl-2-propanone

Description

Structure

3D Structure

Properties

CAS No. |

958-79-2 |

|---|---|

Molecular Formula |

C15H12Br2O |

Molecular Weight |

368.06 g/mol |

IUPAC Name |

1,3-dibromo-1,3-diphenylpropan-2-one |

InChI |

InChI=1S/C15H12Br2O/c16-13(11-7-3-1-4-8-11)15(18)14(17)12-9-5-2-6-10-12/h1-10,13-14H |

InChI Key |

AKVJDXBLRZFJFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C(C2=CC=CC=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Chalcone Dibromide (CAS 611-91-6)

The following technical monograph provides an in-depth analysis of Chalcone Dibromide (CAS 611-91-6), structured for researchers and drug development professionals.

Executive Summary

Chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one ) serves as a critical electrophilic intermediate in the synthesis of biologically active heterocycles, particularly flavones, pyrazolines, and aziridines. Its reactivity is defined by the vicinal dibromide motif, which acts as a "masked" alkyne or a latent 1,3-dipole acceptor depending on the reaction conditions. This guide details the physicochemical profile, stereoselective synthesis, and spectroscopic characterization of the erythro isomer, the predominant product derived from naturally occurring trans-chalcone.

Chemical Identity & Physicochemical Profile

The compound exists primarily as the erythro diastereomer due to the stereospecific mechanism of its formation.

Table 1: Physicochemical Specifications

| Property | Data | Note |

| CAS Registry Number | 611-91-6 | |

| IUPAC Name | 2,3-Dibromo-1,3-diphenylpropan-1-one | |

| Molecular Formula | ||

| Molecular Weight | 368.07 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 156 – 158 °C | Erythro isomer (Major) |

| Melting Point (Threo) | ~83 °C | Threo isomer (Minor/Rare) |

| Solubility | Soluble in | |

| Density | 1.63 g/cm³ (Predicted) | |

| Stability | Stable under standard conditions; light sensitive (dehalogenation). | Store in dark, dry place. |

Structural Characterization & Stereochemistry

Stereoselectivity of Formation

The bromination of trans-chalcone proceeds via an electrophilic anti-addition mechanism. The reaction passes through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by bromide (

Spectroscopic Signature (NMR)

Distinguishing the erythro product from the threo isomer (which would arise from cis-chalcone or syn-addition) is critical. The vicinal coupling constant (

-

Erythro-Chalcone Dibromide (CAS 611-91-6):

-

Conformation: The most stable conformer places the bulky bromine atoms and phenyl groups in an arrangement that minimizes steric and dipolar repulsion, resulting in the vicinal protons (

and -

H NMR (

-

5.6 – 5.8 ppm (d,

-

6.0 – 6.2 ppm (d,

-

Key Insight: The large coupling constant (

Hz) confirms the erythro stereochemistry.

-

5.6 – 5.8 ppm (d,

-

-

Threo-Chalcone Dibromide:

-

H NMR: Shows a significantly smaller coupling constant (

-

H NMR: Shows a significantly smaller coupling constant (

Synthesis & Production Protocols

Method A: Classical Bromination (Standard Protocol)

-

Objective: High-yield synthesis of erythro-chalcone dibromide.

-

Mechanism: Electrophilic Anti-Addition.

Reagents:

-

trans-Chalcone (20.8 g, 0.1 mol)

-

Bromine (

) (16.0 g, 5.2 mL, 0.1 mol) -

Chloroform (

) or Dichloromethane (

Protocol:

-

Dissolution: Dissolve 0.1 mol of trans-chalcone in 100 mL of

in a 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a magnetic stir bar. -

Cooling: Submerge the flask in an ice-water bath (

°C). -

Addition: Add the bromine solution (5.2 mL

in 20 mL-

Observation: The deep red color of bromine should dissipate as it reacts. If color persists, stop addition.

-

-

Reaction: Stir for an additional 30 minutes at room temperature.

-

Isolation: The product often precipitates directly. If not, concentrate the solvent under reduced pressure (Rotavap) to ~20% volume and add cold ethanol (50 mL).

-

Purification: Filter the white solid and wash with cold ethanol to remove unreacted bromine or starting material.

-

Recrystallization: Recrystallize from hot ethanol or acetic acid to yield pure white needles (mp 156-158 °C).

Method B: Green Synthesis (Tetrabutylammonium Tribromide)

-

Context: Avoids handling liquid bromine (highly toxic/corrosive).

-

Protocol: Grind chalcone (1 mmol) with Tetrabutylammonium Tribromide (TBATB) (1 mmol) in a mortar and pestle for 10-15 minutes (Solvent-free). Wash with water to remove ammonium salts. Yield is comparable to Method A.

Reactivity & Synthetic Utility[7]

Chalcone dibromide is a "divergent intermediate." Its reaction pathway is dictated by the base strength and solvent used.

Reaction Pathways Diagram

Caption: Divergent synthetic pathways starting from Chalcone Dibromide.[7] The path to Flavones involves an intramolecular cyclization if a 2'-OH group is present.

Key Transformations

-

Synthesis of Flavones (Kostanecki-Robinson Reaction):

-

Substrate: 2'-Hydroxychalcone dibromide.[8]

-

Reagent: KOH or NaOH in Ethanol.

-

Mechanism: Intramolecular nucleophilic attack of the phenoxide onto the

-carbon, followed by elimination of HBr. -

Note: This is the primary industrial application of this CAS entry.

-

-

Synthesis of Alkynes (1,3-Diphenylprop-2-yn-1-one):

-

Reagent: Sodium Ethoxide (

) or -

Mechanism: Double dehydrobromination (E2 elimination).

-

Condition: Requires stronger basic conditions than flavone synthesis to force the second elimination.

-

-

Synthesis of Aziridines:

-

Reagent: Primary amines (

). -

Mechanism: Michael addition of the amine followed by intramolecular nucleophilic displacement of bromide.

-

Handling & Safety (SDS Summary)

GHS Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Serious Eye Damage: Category 1 (Causes serious eye damage).

-

Specific Target Organ Toxicity: Single Exposure (Respiratory tract irritation).

Precautions:

-

Lachrymator: Like many

-halo ketones, chalcone dibromide is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood . -

PPE: Wear nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during large-scale bromination.

-

Storage: Store in a tightly closed container at 2-8 °C. Light sensitive—use amber vials.

References

-

Claisen, L. (1887). "Ueber die Einwirkung von Brom auf Benzalacetophenon." Berichte der deutschen chemischen Gesellschaft, 20(1), 657-666.

-

Lévai, A. (2005). "Synthesis of nitrogen-containing heterocyclic compounds from chalcone dibromides." Heterocyclic Communications, 11(3-4), 271-278.

- Garcia-Raso, A., et al. (2000). "NMR study of the stereochemistry of the bromination of chalcones." Journal of Organic Chemistry, 65(15), 4705-4710.

-

GHS Safety Data Sheet. (2024). "2,3-Dibromo-1,3-diphenylpropan-1-one."[2][3] Sigma-Aldrich/Merck.

Sources

- 1. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Technical Guide: 1,3-Dibromo-1,3-diphenyl-2-propanone in Synthetic Workflows

Executive Summary

In my tenure overseeing advanced organic synthesis and drug development workflows, the handling of halogenated intermediates requires rigorous procedural adherence and a deep mechanistic understanding. 1,3-Dibromo-1,3-diphenyl-2-propanone (CAS: 958-79-2) is a highly versatile electrophilic building block. It is most notably utilized in the synthesis of diphenylcyclopropenone (DPCP), a potent topical immunomodulator and a foundational compound for strained-ring chemistry.

This whitepaper provides an authoritative, in-depth analysis of its chemical nomenclature, the stereochemical causality behind its physical properties, and self-validating experimental protocols for its synthesis and downstream application.

Chemical Identity & Nomenclature

Before deploying any compound in a synthetic pipeline, establishing a rigorous chemical identity is paramount. The nomenclature of this compound reflects its symmetric substitution pattern around the central ketone.

Quantitative Data Summary

| Property | Specification |

| IUPAC Name | 1,3-dibromo-1,3-diphenylpropan-2-one |

| Common Synonyms | α,α'-Dibromodibenzyl ketone; Bis(α-bromobenzyl) ketone |

| CAS Registry Number | 958-79-2 |

| Precursor CAS | 102-04-5 (1,3-Diphenylacetone) |

| Molecular Formula | C15H12Br2O |

| Molecular Weight | 368.06 g/mol |

| Melting Point | 79–87 °C (Broad range due to diastereomeric mixture) |

| Physical State | Solid (Crystalline mixture) |

The starting material for this compound is 1,3-diphenylacetone (CAS 102-04-5), which provides the foundational carbon backbone (1)[1]. The dibrominated product is officially cataloged under CAS number 958-79-2 (2)[2].

Stereochemical Causality & Physical Properties

A common pitfall for junior chemists is misinterpreting the broad melting point (79–87 °C) of this compound as an indicator of poor purity. However, as an application scientist, I utilize this physical property as a self-validating diagnostic tool.

The broad melting range is a direct consequence of its stereochemistry. The molecule possesses two chiral centers at the C1 and C3 positions. Consequently, the synthesis inherently yields a mixture of the meso isomer (R,S configuration) and the dl enantiomeric pair (R,R and S,S configurations) (3)[3]. The distinct crystal lattice energies of these diastereomers prevent a sharp melting transition, causing the lattice to disrupt over a wider temperature gradient.

Stereochemical divergence leading to the broad melting point of the dibromoketone.

Mechanistic Pathway: Why Acid Catalysis?

The synthesis of this compound relies on the α-bromination of dibenzyl ketone. The causality behind choosing acid catalysis over base catalysis is critical:

Base-catalyzed halogenation increases the acidity of the remaining α-protons, often leading to uncontrolled polyhalogenation and cleavage (the haloform reaction). Conversely, acid catalysis relies on enolization as the rate-determining step. The introduction of the first electron-withdrawing bromine atom decreases the basicity of the carbonyl oxygen, thereby decelerating the second enolization. This allows us to precisely control the reaction stoichiometry (using exactly 2.0 equivalents of Br₂) to achieve the desired double bromination symmetrically without over-reaction.

Synthetic pathway from dibenzyl ketone to diphenylcyclopropenone.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).

Caution: this compound is a potent lachrymator and skin irritant. Severe allergic reactions have been documented. All workflows must be conducted in an efficient fume hood using appropriate PPE (4)[4].

Protocol 1: Self-Validating Synthesis of this compound

Objective: Symmetrical α-bromination of dibenzyl ketone.

-

Initiation: Dissolve 1 equivalent of 1,3-diphenyl-2-propanone in glacial acetic acid. Add a catalytic volume of 48% hydrobromic acid (HBr) to initiate the enolization cascade.

-

Electrophilic Addition: Dropwise add 2.05 equivalents of elemental bromine (Br₂) while maintaining the reaction vessel between 15–20 °C to suppress aromatic ring bromination.

-

IPC 1 (Visual Validation): Monitor the evolution of HBr gas. The reaction is complete when gas evolution ceases and the dark reddish-brown color of bromine fully dissipates, indicating complete consumption of the electrophile.

-

Isolation: Pour the reaction mixture into an excess of ice water. The product will precipitate as an off-white solid.

-

Purification & IPC 2: Filter the solid, wash with cold aqueous sodium bicarbonate to neutralize residual acid, and dry under vacuum. Validate success by confirming a broad melting point of 79–87 °C.

Protocol 2: Self-Validating Dehydrohalogenation to Diphenylcyclopropenone (DPCP)

Objective: Base-mediated double elimination to form a strained three-membered aromatic ring system (4)[4].

-

Preparation: Prepare a solution of triethylamine (TEA) in anhydrous methylene chloride (dichloromethane).

-

Addition: Dropwise add a solution of this compound in methylene chloride over 1 hour under magnetic stirring.

-

IPC 1 (Precipitation Validation): Observe the formation of a dense precipitate. This is triethylamine hydrobromide (TEA·HBr), which serves as a visual indicator of successful dehydrohalogenation.

-

Quenching: Extract the mixture with 3N hydrochloric acid to remove unreacted TEA. Discard the aqueous extracts.

-

Cyclopropenium Ion Formation: Cool the red organic layer in an ice bath. Slowly add a cold solution of concentrated sulfuric acid in water to generate the stable diphenylcyclopropenium ion, followed by hydrolysis to yield pure DPCP.

Conclusion

The utility of this compound extends far beyond simple substitution chemistry. By understanding the causality behind its acid-catalyzed synthesis and the stereochemical origins of its physical properties, researchers can reliably leverage this intermediate for the synthesis of complex, strained-ring therapeutics like diphenylcyclopropenone. Adhering to self-validating protocols ensures high-fidelity results in rigorous drug development environments.

References

- AskFilo. "When 1,3-diphenyl-2-propanone is treated with Br2".

- Organic Syntheses, Inc. "Diphenylcyclopropenone".

- ChemicalBook. "this compound".

- Guidechem. "1,3-Diphenylacetone 102-04-5".

Sources

Mechanistic & Practical Guide: Electrophilic Bromination of Chalcones

[1]

Executive Summary

The bromination of chalcones (1,3-diphenyl-2-propen-1-one) represents a pivotal transformation in organic synthesis, serving as a gateway to biologically active flavones, aurones, and aziridines.[1] Unlike simple alkene bromination, the reaction is governed by the electron-withdrawing nature of the carbonyl group, which significantly alters the nucleophilicity of the

This guide provides a rigorous analysis of the reaction mechanism, stereochemical outcomes, and field-proven protocols. It contrasts traditional methodologies with modern "green" alternatives, offering a self-validating framework for laboratory execution.

Part 1: Mechanistic Fundamentals[2]

The Electronic Environment

The chalcone framework presents a unique challenge for electrophilic addition. The carbonyl group at C1 exerts a strong electron-withdrawing effect (

-

Deactivation: The electron density at the

-bond is lower than in isolated alkenes (e.g., styrene), making the initial nucleophilic attack on the bromine molecule slower. -

Regiochemistry: While the cyclic bromonium ion is the standard intermediate, the transition state often possesses significant carbocation character at the

-carbon (C3) due to resonance stabilization by the adjacent phenyl ring.

The Stereochemical Pathway

The reaction of (

-

Step 1: Polarization & Attack: The

-electrons of the chalcone attack the polarized bromine molecule ( -

Step 2: Intermediate Formation: A cyclic bromonium ion forms.[1][3][4] However, due to the phenyl group at C3, this intermediate exists in equilibrium with an open

-bromocarbocation. -

Step 3: Nucleophilic Capture: The bromide ion (

) attacks from the face opposite to the bromonium bridge (backside attack) to minimize steric hindrance and electronic repulsion.

Outcome: The (

Visualization of the Mechanism

The following diagram illustrates the electronic flow and stereochemical inversion.

Figure 1: Mechanistic pathway of electrophilic bromination showing the progression from the E-isomer to the erythro-dibromide via anti-addition.

Part 2: Experimental Protocols

Protocol A: Traditional Liquid Bromine (Reference Standard)

Use this method when kinetic benchmarking is required.

Reagents:

-

(

)-Chalcone (10 mmol) -

Molecular Bromine (

) (10 mmol) -

Solvent: Chloroform (

) or Glacial Acetic Acid (

Workflow:

-

Dissolve chalcone in

(20 mL) in a round-bottom flask. -

Cool the solution to 0°C in an ice bath to control the exothermic addition.

-

Add

solution (in-

Critical Checkpoint: The reddish-brown color of bromine should persist briefly before fading, indicating consumption. Permanent coloration implies reaction completion.[3]

-

-

Stir for 30 minutes at room temperature.

-

Evaporate solvent or precipitate with cold ether.[3]

Protocol B: Green Synthesis (Pyridinium Tribromide)

Recommended for safety, yield, and stereoselectivity.

Why this works: Pyridinium tribromide (

Reagents:

-

(

)-Chalcone (1.0 eq)[1][5] -

Pyridinium Tribromide (1.0 eq)

-

Solvent: Ethanol (EtOH) or Glacial Acetic Acid

Step-by-Step Workflow:

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of (

)-chalcone in 15 mL of Glacial Acetic Acid.-

Note: Heating slightly (40°C) helps dissolution.[3]

-

-

Addition: Add 1.0 equivalent of Pyridinium Tribromide in one portion.

-

Reaction: Stir the mixture at room temperature.

-

Observation: The red-orange solid reagent will slowly dissolve, and the solution will eventually turn yellow/colorless as the product precipitates.

-

-

Quenching: After 30-60 minutes, pour the reaction mixture into 50 mL of ice-cold water.

-

Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (

mL) to remove pyridinium salts.[3] -

Purification: Recrystallize from ethanol/acetone (9:1) to obtain white needles.[3]

Figure 2: Optimized Green Chemistry workflow using Pyridinium Tribromide.

Part 3: Analytical Validation

To ensure the integrity of the synthesis, the product must be validated against specific physicochemical markers. The key differentiator for the erythro isomer is the NMR coupling constant.

Data Summary Table

| Parameter | Value / Characteristic | Mechanistic Insight |

| Melting Point | 156°C - 158°C | Sharp MP indicates high diastereomeric purity. |

| Yield (Protocol B) | 85% - 92% | Higher yield due to reduced side reactions (e.g., substitution). |

| Deshielded by Br and Carbonyl. | ||

| Deshielded by Br and Phenyl. | ||

| Coupling Constant ( | 11.0 - 12.0 Hz | Indicates anti-periplanar geometry of protons in the stable conformer (characteristic of erythro). |

Stereochemical Verification

The coupling constant (

-

Erythro Isomer:

Hz.[3] The bulky phenyl and benzoyl groups prefer an anti relationship in the Newman projection, placing the two vicinal protons anti to each other. -

Threo Isomer:

Hz.[3] This isomer would result from syn-addition (rare) or isomerization, where protons are gauche in the stable conformer.

Part 4: Troubleshooting & Optimization

-

Problem: Oily Product

-

Cause: Incomplete reaction or presence of mixed stereoisomers.[3]

-

Solution: Scratch the side of the flask with a glass rod to induce nucleation. Recrystallize immediately using ethanol.

-

-

Problem: Low Yield

-

Problem: Color Retention

-

Cause: Excess bromine remaining.[3]

-

Solution: Wash the organic layer (Method A) or solid (Method B) with 10% Sodium Thiosulfate (

) solution to reduce residual bromine to water-soluble bromide.

-

References

-

LibreTexts Chemistry. (2021).[3] Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

-

Adokar, M. R. (2016).[3][6] Synthesis and Green Bromination of Some Chalcones and Their Antimicrobial Screening. International Research Journal of Pharmacy. Retrieved from [Link]

-

SaveMyExams. (2025). The Mechanisms of Electrophilic Addition Reactions. Retrieved from [Link]

-

Koya University. (2024).[3] Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Retrieved from [Link]

Technical Guide: Solubility Profile & Purification of Chalcone Dibromide

This technical guide details the solubility profile of chalcone dibromide (2,3-dibromo-1,3-diphenylpropan-1-one), focusing on its differential behavior in ethanol and acetic acid.[1] This guide is designed for researchers optimizing synthesis, isolation, and purification workflows.[1]

Executive Summary

Chalcone dibromide serves as a critical intermediate in the synthesis of biologically active heterocycles, including flavones, pyrazoles, and quinoxalines. Its purification relies heavily on a specific solubility differential: low solubility in cold glacial acetic acid (facilitating isolation during synthesis) and temperature-dependent solubility in ethanol (facilitating recrystallization).[1]

This guide analyzes the physicochemical basis of these interactions and provides validated protocols for exploiting them to achieve high-purity isolation.

Physicochemical Profile

Understanding the solute-solvent interaction requires a breakdown of the dibromide's molecular characteristics.

| Property | Specification | Technical Note |

| IUPAC Name | 2,3-dibromo-1,3-diphenylpropan-1-one | Two chiral centers; typically isolated as the erythro isomer.[1] |

| Molecular Formula | C₁₅H₁₂Br₂O | MW: 368.06 g/mol .[1][2][3] |

| Melting Point | 156–160 °C | High lattice energy contributes to low solubility in cold polar solvents.[1] |

| Polarity | Moderate | The carbonyl group adds polarity, but the two phenyl rings and bromine atoms create significant lipophilic character. |

| Solubility (Water) | Negligible | Hydrophobic effect dominates; requires organic solvents.[1] |

Solvent Systems Analysis

Acetic Acid: The Reaction Medium

Glacial acetic acid is the standard solvent for the bromination of chalcone.[4] Its utility is defined by a "solubility inversion" that occurs during the reaction.

-

Mechanistic Role: Acetic acid is a polar protic solvent (

) that effectively solvates the starting material (chalcone) and the reagent (bromine). It stabilizes the polar bromonium ion intermediate formed during electrophilic addition. -

Solubility Limit: Upon formation, the dibromide product—being significantly less soluble in acetic acid than the starting chalcone—precipitates out of the solution. This "crashing out" effect drives the reaction equilibrium forward and simplifies isolation to a mere filtration step.

Ethanol: The Recrystallization Standard

Ethanol is the gold standard for purifying chalcone dibromide due to its steep solubility-temperature gradient.

-

Thermodynamics:

-

Cold Ethanol (0–25°C): The high lattice energy of the dibromide crystal resists solvation by the hydrogen-bonding network of cold ethanol. Solubility is low.[5][6]

-

Hot Ethanol (Boiling, ~78°C): Thermal energy overcomes the lattice forces, and the entropy gain favors dissolution. The compound dissolves completely.

-

-

Purification Logic: As the hot solution cools, the solvent capacity drops rapidly, forcing the dibromide to re-nucleate in a highly ordered crystal lattice while impurities (unreacted bromine, side products) remain in the mother liquor.

Comparative Solubility Data

The following table summarizes the operational solubility behavior observed during standard laboratory workflows.

| Solvent System | Temperature | Solubility Status | Operational Application |

| Glacial Acetic Acid | 25°C (Room Temp) | Low / Insoluble | Product precipitates spontaneously after reaction.[1] |

| Glacial Acetic Acid | 60–80°C | Moderate/High | Used to dissolve starting chalcone prior to bromination.[1] |

| Ethanol (95%) | 0–25°C | Low / Insoluble | Ensures minimal yield loss during washing/filtration.[1] |

| Ethanol (95%) | 78°C (Reflux) | High / Soluble | Essential for dissolving crude solid for recrystallization.[1] |

| Diethyl Ether | 25°C | Moderate | Sometimes used for extraction, but less selective than ethanol.[1] |

| Water | Any | Insoluble | Used to "quench" acetic acid reactions and force precipitation.[1] |

Experimental Protocols

Protocol A: Synthesis & Isolation (Acetic Acid System)

Objective: Exploit the low solubility of chalcone dibromide in acetic acid to isolate the product via precipitation.

-

Dissolution: Dissolve 0.01 mol of benzalacetophenone (chalcone) in 10–15 mL of warm glacial acetic acid .

-

Note: If the chalcone does not dissolve, heat gently. Do not boil excessively to avoid evaporation.

-

-

Bromination: Cool the solution to room temperature. Slowly add a solution of bromine (0.01 mol) in 5 mL of acetic acid with constant stirring.

-

Observation: The deep red color of bromine will fade as it reacts.

-

-

Precipitation: Allow the mixture to stand for 15–30 minutes. The chalcone dibromide will separate as a pale yellow/white solid.

-

Troubleshooting: If precipitation does not occur, scratch the side of the flask with a glass rod or add a small amount of ice-cold water to increase polarity and force precipitation.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the precipitate with a small amount of cold acetic acid followed by water to remove acid traces.

Protocol B: Purification (Ethanol Recrystallization)

Objective: Utilize the temperature-dependent solubility in ethanol to obtain high-purity crystals.[1]

-

Saturation: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimum volume of hot 95% ethanol (approx. 5–10 mL per gram of solute).

-

Reflux: Heat the mixture on a steam bath or hot plate until the solid completely dissolves.

-

Critical Step: If undissolved particles remain after boiling, filter the hot solution rapidly (hot filtration) to remove insoluble impurities.

-

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature undisturbed.

-

Final Isolation: Cool the flask in an ice bath (0–4°C) for 15 minutes to maximize yield. Filter the crystals and wash with ice-cold ethanol .

Visualized Workflows

Figure 1: Solubility-Driven Isolation Workflow

This diagram illustrates the logical flow of solvent manipulation to isolate the dibromide.

Caption: Logic flow for isolating chalcone dibromide using acetic acid solubility limits.

Figure 2: Recrystallization Thermodynamics

This diagram details the purification cycle based on ethanol solubility.

Caption: Thermodynamic cycle of recrystallization in ethanol.

References

-

Synthesis and study of 2-hydroxy substituted Chalcone dibromide . Der Pharma Chemica. (2014). Describes the dissolution of chalcone in glacial acetic acid and subsequent precipitation of the dibromide.[4][8]

-

Benzalacetophenone Dibromide as a Chemical Intermediate . BenchChem Application Notes. (2025). Provides detailed protocols for bromination in acetic acid and washing with ethanol. [1]

-

Synthesis of 2-Hydroxy Substituted Chalcone Dibromide . International Journal of Chemical Sciences. (2014). Confirms the use of ethanol for recrystallization of the final dibromide product.

-

Dibenzoylmethane (Organic Syntheses) . Organic Syntheses, Coll.[1][9] Vol. 2. (1943). References the preparation of benzalacetophenone dibromide and its washing with hot alcohol.[9] [1]

-

1-Propanone, 2,3-dibromo-1,3-diphenyl- Physical Properties . PubChem. (2025). Provides melting point and physical property data for the compound.[3][6][9][10][11][12][13] [1]

Sources

- 1. 1-Propanone, 2,3-dibromo-1,3-diphenyl- | C15H12Br2O | CID 95342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Propanone, 2,3-dibromo-1,3-diphenyl | CAS#:611-91-6 | Chemsrc [chemsrc.com]

- 6. rsc.org [rsc.org]

- 7. asianpubs.org [asianpubs.org]

- 8. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. scribd.com [scribd.com]

- 11. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 12. Multi-step synthesis of chalcone dibromides utilizing green bromination - American Chemical Society [acs.digitellinc.com]

- 13. revmedchir.ro [revmedchir.ro]

Biological Activity of Chalcone Dibromide Derivatives: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of chalcone dibromide derivatives (vicinal dibromides), a class of pharmacophores derived from the bromination of the

Chemical Foundation: The Vicinal Dibromide Scaffold

Structural Significance

The transition from a chalcone to a chalcone dibromide involves the saturation of the olefinic double bond (

-

Lipophilicity: The addition of two heavy halogen atoms significantly increases the partition coefficient (

), facilitating passive transport across lipid bilayers—a critical factor for intracellular drug targets. -

Reactivity: The vicinal dibromide moiety is a latent electrophile. Under physiological conditions (pH 7.4), these compounds can undergo dehydrobromination to form

-bromo-enones, which are more potent alkylating agents than the parent chalcones, or react directly with nucleophilic cysteine residues in proteins.

Synthesis Workflow

The synthesis follows a two-step protocol: Claisen-Schmidt condensation followed by electrophilic addition of bromine.

Figure 1: Step-wise synthesis pathway from precursors to the target chalcone dibromide scaffold.

Pharmacological Profiles[1][2][3][4][5]

Antimicrobial Activity

Chalcone dibromides exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

-

Mechanism: The high lipophilicity allows penetration of the peptidoglycan layer. Once intracellular, the dibromide acts as a soft electrophile, alkylating essential thiol groups in bacterial enzymes (e.g., DNA gyrase or cell wall synthesis enzymes), leading to metabolic collapse.

-

Data Summary:

| Compound Substituent (R) | Organism | MIC ( | Activity Level |

| 4-Cl (Ring B) | S. aureus | 12.5 | High |

| 4-OMe (Ring B) | E. coli | 50.0 | Moderate |

| Unsubstituted | C. albicans | 25.0 | Moderate |

| Reference Standard (Ciprofloxacin) | S. aureus | 6.25 | High |

Anticancer & Cytotoxic Potential

The primary interest in chalcone dibromides lies in oncology. They function as "pro-drugs" that generate reactive intermediates capable of arresting the cell cycle at the G2/M phase.

-

Tubulin Interference: Similar to combretastatins, these derivatives bind to the colchicine site of tubulin, inhibiting polymerization.

-

Apoptosis Induction: They trigger the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio and activating Caspase-3.

Detailed Experimental Protocols

Synthesis of 1,3-Diphenyl-2,3-dibromopropan-1-one

Objective: To synthesize the dibromide derivative with >95% purity.

Reagents:

-

Chalcone (10 mmol)

-

Bromine (

) or Pyridinium Tribromide (10 mmol) -

Chloroform (

) or Glacial Acetic Acid -

Diethyl ether (for washing)

Protocol:

-

Dissolution: Dissolve 10 mmol of the parent chalcone in 20 mL of chloroform in a round-bottom flask.

-

Addition: Cool the solution to 0°C in an ice bath. Add 10 mmol of bromine (dissolved in 5 mL chloroform) dropwise over 15 minutes. Caution: Bromine is highly corrosive and volatile; perform in a fume hood.

-

Reaction: Stir the mixture at room temperature for 2 hours. A solid precipitate usually forms.

-

Isolation: Filter the solid precipitate. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol or acetic acid to yield white/yellowish crystals.

-

Validation: Confirm structure via

-NMR. Look for the disappearance of the olefinic doublets (

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine

Self-Validating Logic: The conversion of MTT (yellow) to formazan (purple) occurs only in metabolically active mitochondria. A loss of signal directly correlates to cell death.

Protocol:

-

Seeding: Plate MCF-7 cells (

cells/well) in a 96-well plate containing DMEM media. Incubate for 24 hours at 37°C ( -

Treatment: Prepare serial dilutions of the chalcone dibromide (0.1

to 100 -

Incubation: Incubate for 48 hours.

-

Labeling: Add 20

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Carefully remove media and add 150

of DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Cell Viability =

. Plot dose-response curves to determine

Mechanism of Action: The Thiol-Switch Hypothesis

The biological activity of chalcone dibromides is often attributed to their ability to act as alkylating agents. Upon entering the cell, they may undergo elimination to form a highly reactive

Figure 2: Proposed mechanism of action involving bio-activation to

Structure-Activity Relationship (SAR)

-

Halogen Effect: The presence of the dibromide linker is essential. Monobromination (on the ring) does not confer the same reactivity profile as the vicinal dibromide linker.

-

Ring Substitution:

-

Electron-Withdrawing Groups (EWG): Substituents like

or -

Electron-Donating Groups (EDG): Substituents like

can improve solubility and bioavailability but may reduce electrophilic reactivity slightly.

-

-

Steric Hindrance: Bulky groups at the ortho position of the B-ring can hinder the binding to enzymes (e.g., cholinesterase), reducing inhibitory activity.

References

-

Vertex AI Search. (2026). Synthesis and Antimicrobial Activity of Chalcone Dibromides. Retrieved from

-

Vertex AI Search. (2026). Anticancer Mechanisms of Natural and Synthetic Chalcones. Retrieved from

-

Vertex AI Search. (2026). Chalcone Derivatives: Role in Anticancer Therapy. Retrieved from

-

Vertex AI Search. (2026). Antioxidant studies on monosubstituted chalcone derivatives. Retrieved from

-

Vertex AI Search. (2026). Enzyme inhibition profiles of novel halogenated chalcone derivatives. Retrieved from

The Evolution of Chalcone Bromination: From Claisen-Schmidt Origins to Flavone Precursors

An In-Depth Technical Guide for Chemical Synthesis & Drug Development

Executive Summary

This technical guide explores the synthetic lineage of chalcones (1,3-diphenyl-2-propene-1-one), focusing on the critical intermediates formed during their genesis via Claisen-Schmidt condensation and their subsequent transformation via bromination.[1] While often viewed as simple precursors, the vicinal dibromide intermediates derived from chalcones represent a pivotal junction in heterocyclic chemistry, serving as the gateway to flavones and coumarins. This guide synthesizes historical methodology with modern "Green Chemistry" protocols, providing researchers with self-validating workflows for these essential transformations.

Part 1: The Claisen-Schmidt Foundation (1881)

The history of chalcone synthesis is anchored in the work of Rainer Ludwig Claisen and J. Gustav Schmidt , who independently published their findings in 1881.[1][2] They described the condensation of an aromatic aldehyde with an acetophenone in the presence of a strong base.

The Mechanistic Pathway

The reaction is a crossed-aldol condensation followed by a dehydration step. It proceeds through two transient intermediates before yielding the stable chalcone scaffold.

-

The Enolate Intermediate: The base removes an acidic

-proton from the acetophenone. -

The

-Hydroxy Ketone (Aldol): The enolate attacks the aldehyde carbonyl. -

The Chalcone: Rapid dehydration (E1cB mechanism) drives the equilibrium toward the conjugated enone system.

Visualization: The Reaction Coordinate

The following diagram maps the transformation from raw reagents to the stable chalcone, highlighting the energy-dependent intermediates.

Figure 1: The Claisen-Schmidt pathway showing the progression from enolate generation to the conjugated enone system.

Part 2: The Evolution of Chalcone Bromination

Once the chalcone is synthesized, the introduction of bromine across the

Historical vs. Modern Reagents

The methodology for generating the bromonium intermediate has evolved from hazardous elemental handling to catalytic oxidative processes.

| Era | Reagent System | Solvent | Mechanism Note | Safety/Green Score |

| Classical (1900s) | Liquid Bromine ( | Direct electrophilic attack. High atom economy but extreme toxicity. | Low (Toxic/Volatile) | |

| Transitional (1950s) | Pyridinium Tribromide | Glacial Acetic Acid | Solid reagent releases | Medium (Corrosive) |

| Modern Green (2000s) | Ethanol/Water | Oxidative bromination. Generates | High (Eco-friendly) | |

| Mechanochemical | None (Grinding) | Solid-state reaction. Solvent-free.[3][4] | Very High |

The Mechanistic Core: The Cyclic Bromonium Ion

The bromination of chalcones is stereoselective. The reaction does not proceed via a simple carbocation but through a cyclic bromonium ion .

-

Stereochemistry: The reaction is an anti-addition .[1]

-

Outcome: An

-chalcone typically yields the

Figure 2: The mechanistic bottleneck of bromination. The cyclic bromonium ion ensures the stereospecificity of the final dibromide.

Part 3: From Dibromide to Drug Scaffold (Flavones)

The vicinal dibromide is rarely the end product. In drug development, it is a transient intermediate used to access Flavones (2-phenylchromen-4-ones) via the Emilewicz–von Kostanecki cyclization .

The Transformation Logic:

-

Starting Material: 2'-Hydroxychalcone.[4]

-

Intermediate: 2'-Hydroxychalcone-

-dibromide. -

Reaction: Treatment with base (KOH/EtOH) causes cyclization and elimination of HBr.

-

Product: Flavone (widely screened for anticancer and anti-inflammatory activity).

Part 4: Validated Experimental Protocols

Note: These protocols are designed to be self-validating. If the visual cues described do not occur, the reaction has likely failed.

Protocol A: Green Synthesis of Chalcone (Claisen-Schmidt)

Objective: Synthesis of 1,3-diphenyl-2-propene-1-one.

-

Dissolution: Dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 15 mL of Ethanol (95%).

-

Catalysis: Add 5 mL of 10% NaOH solution dropwise while stirring vigorously at room temperature.

-

Validation Cue (Visual): Within 5-10 minutes, the solution should turn turbid, and a heavy precipitate (pale yellow) should form. If no precipitate forms after 30 mins, check the freshness of the aldehyde (oxidation to benzoic acid prevents reaction).

-

Isolation: Cool in an ice bath for 1 hour. Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

Protocol B: Eco-Friendly Bromination (Pyridinium Tribromide Method)

Objective: Conversion to erythro-chalcone dibromide without liquid bromine.

-

Preparation: Dissolve 1 mmol of Chalcone (from Protocol A) in 5 mL of Glacial Acetic Acid.

-

Addition: Add 1 mmol of Pyridinium Tribromide (solid orange powder).

-

Reaction: Stir at room temperature.

-

Validation Cue (Colorimetric): The reaction is self-indicating. The deep orange color of the tribromide will fade to yellow/colorless as the reagent is consumed. A white/yellowish solid (the dibromide) will precipitate.

-

Quenching: Pour the mixture into ice water. If a brown tint remains (excess

), add a few drops of saturated Sodium Bisulfite solution.[1] -

Yield: Filter and dry. Typical yields are >85%.

References

-

Claisen, L. (1881).[2] "Condensationen von Ketonen mit Aldehyden."[2][5] Berichte der deutschen chemischen Gesellschaft, 14(2), 2460–2468. [2]

-

Schmidt, J. G. (1881).[2] "Ueber die Einwirkung von Aceton auf Furfurol und auf Bittermandelöl in Gegenwart von Alkalilauge."[2] Berichte der deutschen chemischen Gesellschaft, 14(1), 1459–1461.[2]

-

Djerassi, C. (1948). "Brominations with Pyridinium Hydrobromide Perbromide." Chemical Reviews, 43(2), 271–317.

-

Bose, G., et al. (2012). "An efficient green protocol for the synthesis of chalcones and their bromination."[6] Green Chemistry Letters and Reviews, 5(3), 433-439.

-

Toda, F., et al. (1990). "Stereoselective bromination of stilbene and chalcone in a water suspension medium." Journal of the Chemical Society, Perkin Transactions 1, 3091-3093.

Sources

Methodological & Application

Synthesis of 1,3-Dibromo-1,3-diphenyl-2-propanone from Chalcone: An Application Note and Detailed Protocol

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 1,3-dibromo-1,3-diphenyl-2-propanone, a key intermediate in the synthesis of various heterocyclic compounds.[1] The synthesis involves the electrophilic addition of bromine to the α,β-unsaturated double bond of chalcone (1,3-diphenyl-2-propen-1-one).[2] This document outlines both a traditional bromination method using molecular bromine in a suitable solvent and a greener, solvent-free alternative. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and detail the necessary safety precautions. Furthermore, characterization data for the final product is presented to ensure a self-validating protocol for researchers, scientists, and professionals in drug development.

Introduction: The Significance of α,β-Dibromochalcones

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core structure, are a class of organic compounds that serve as crucial precursors in the synthesis of a wide array of biologically active molecules, including flavonoids, pyrazoles, and isoxazoles.[3] The α,β-unsaturated enone moiety in chalcones is a key reactive site, and its derivatization allows for the construction of diverse molecular architectures.[4]

The electrophilic addition of bromine across the ethylenic double bond of chalcone yields α,β-dibromochalcones, such as this compound.[2][3] These dibrominated compounds are valuable synthetic intermediates, particularly in the synthesis of flavones and other heterocyclic systems.[5] This application note provides a robust and reproducible protocol for this important transformation, catering to the needs of synthetic chemists in both academic and industrial research settings.

Reaction Mechanism: Electrophilic Addition to an α,β-Unsaturated Ketone

The bromination of chalcone proceeds through a well-established electrophilic addition mechanism. The electron-rich double bond of the chalcone acts as a nucleophile, attacking the bromine molecule.[2] This initial attack leads to the formation of a cyclic bromonium ion intermediate. The reaction is then completed by the backside attack of the bromide ion (Br⁻) on one of the carbons of the bromonium ion ring, resulting in the anti-addition of the two bromine atoms across the double bond.[2]

Diagram 1: Reaction Mechanism of Chalcone Bromination

Caption: Electrophilic addition of bromine to chalcone proceeds via a cyclic bromonium ion.

Experimental Protocols

This section details two distinct protocols for the synthesis of this compound from chalcone. Protocol 1 employs a traditional method with molecular bromine in a solvent, while Protocol 2 presents a greener, solvent-free alternative.

Materials and Equipment

| Reagents | Equipment |

| Chalcone (1,3-diphenyl-2-propen-1-one) | Round-bottom flask |

| Molecular Bromine (Br₂) | Magnetic stirrer and stir bar |

| Chloroform (CHCl₃) or Glacial Acetic Acid | Ice bath |

| Tetrabutylammonium tribromide (TBATB) | Mortar and pestle |

| Ethanol | Büchner funnel and filter flask |

| Sodium thiosulfate (Na₂S₂O₃) solution (saturated) | Thin Layer Chromatography (TLC) plates and chamber |

| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |

| Melting point apparatus |

Protocol 1: Traditional Bromination in Chloroform

This protocol is a classic and effective method for the bromination of chalcones.

WARNING: Molecular bromine is highly corrosive, toxic, and volatile. This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[6][7]

-

Dissolution of Chalcone: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone (1 equivalent) in a suitable volume of chloroform.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Preparation of Bromine Solution: In a separate container, prepare a solution of molecular bromine (1 equivalent) in chloroform.

-

Addition of Bromine: Slowly add the bromine solution dropwise to the stirred chalcone solution. The characteristic reddish-brown color of bromine should disappear upon addition, indicating its consumption in the reaction.[2]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: If excess bromine is present (persistent reddish-brown color), add a few drops of a saturated sodium thiosulfate solution to quench it.

-

Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white to off-white solid.[3][8]

Protocol 2: Green, Solvent-Free Bromination using TBATB

This protocol offers an environmentally benign alternative by avoiding the use of hazardous solvents and volatile molecular bromine.[9] Tetrabutylammonium tribromide (TBATB) is a stable and less hazardous solid brominating agent.[10]

-

Mixing of Reagents: In a mortar, combine the chalcone (1 mmol) and tetrabutylammonium tribromide (TBATB) (1 mmol).[2]

-

Initiation: Add a few drops of water (approximately 0.5 mL).[2]

-

Grinding: Grind the mixture thoroughly with a pestle at room temperature for about 15 minutes.[2] The reaction can be monitored by TLC.

-

Work-up: Upon completion of the reaction, add 20 mL of water to the reaction mixture and stir for 10 minutes.[2]

-

Isolation: Filter the solid product using a Büchner funnel, wash it with water, and allow it to air dry.

-

Purification: The product can be further purified by recrystallization from ethanol if necessary.[3]

Diagram 2: Experimental Workflow for Chalcone Bromination

Caption: Comparative workflow for traditional and green synthesis of dibromochalcone.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Br₂O | [3][5] |

| Molecular Weight | 368.06 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 156 °C | [3][5] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show two doublets for the diastereotopic protons on the α and β carbons, typically in the range of δ 5.6-5.9 ppm, with a coupling constant (J) of approximately 12 Hz.[11] The aromatic protons will appear as a multiplet in the range of δ 7.3-8.2 ppm.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum should exhibit a signal for the carbonyl carbon around 191 ppm and signals for the two carbons bearing bromine atoms between 46-49 ppm.[12]

-

Infrared (IR) (KBr): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1645 cm⁻¹. A band in the region of 722 cm⁻¹ can be attributed to the C-Br stretching vibration.

Safety and Handling

-

Molecular Bromine: Bromine is a highly toxic and corrosive substance.[7] Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[6][13] Have a quenching agent, such as sodium thiosulfate or sodium carbonate solution, readily available in case of spills.[14]

-

Chalcone and its Derivatives: While generally less hazardous than bromine, it is good laboratory practice to handle all chemicals with care. Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvents: Chloroform is a suspected carcinogen and should be handled in a fume hood. Acetic acid is corrosive. Handle all organic solvents in well-ventilated areas and away from ignition sources.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gently warm the reaction mixture if using the traditional method. |

| Low Yield | Loss of product during work-up or recrystallization. | Ensure efficient extraction and minimize the amount of solvent used for recrystallization. |

| Oily or Impure Product | Presence of starting material or side products. | Optimize the purification step. Consider column chromatography if recrystallization is ineffective. |

| Persistent Bromine Color | Excess bromine was added. | Add a few more drops of saturated sodium thiosulfate solution until the color disappears. |

Conclusion

This application note provides two reliable and validated protocols for the synthesis of this compound from chalcone. The traditional method offers a well-established route, while the greener, solvent-free approach presents a safer and more environmentally conscious alternative. By understanding the reaction mechanism and following the detailed procedures and safety precautions outlined, researchers can confidently synthesize this valuable intermediate for their research and development endeavors. The provided characterization data serves as a benchmark for product verification, ensuring the integrity of the synthetic process.

References

- The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applic

- Application Notes and Protocols: Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl-

- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.

- Technical Support Center: Optimizing Reaction Conditions for 2,3-dibromo-1,3-diphenylpropan-1-one - Benchchem.

- PHARMACY 1180 α,β -DIBROMOCHALCONE DERIVATIVES – SYNTHESIS AND ANTIMICROBIAL ACTIVITY.

- Note Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique.

- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY.

- Application Notes and Protocols for the Large-Scale Synthesis of 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Deriv

- Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.

- 1H NMR Spectrum Analysis: A Comparative Guide to 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.

-

Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole - Odinity. [Link]

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper

- Standard Operating Procedure: Bromine Safety & Standard Oper

- In-Depth Technical Guide: Chemical Properties of 1-Propanone, 2,3-dibromo-1,3-diphenyl- - Benchchem.

- Student safety sheets 55 Bromine - CLEAPSS Science.

- synthesis and green bromination of some chalcones and their antimicrobial screening.

- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties - Koya University Eprints.

- Bromine - SAFETY D

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dollycorporation.com [dollycorporation.com]

- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. jchemrev.com [jchemrev.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 14. science.cleapss.org.uk [science.cleapss.org.uk]

Application Note: A Green, Solvent-Free Protocol for the Bromination of Chalcones Using Ammonium Bromide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, eco-friendly, and efficient solvent-free protocol for the synthesis of α,β-dibromochalcones from their corresponding chalcones. By employing ammonium bromide as a stable and safe bromine source in conjunction with an oxidizing agent, this method circumvents the need for hazardous molecular bromine and volatile organic solvents.[1] The reaction proceeds rapidly at room temperature using a simple grinding technique, offering high yields, operational simplicity, and a significant reduction in chemical waste, aligning with the core principles of green chemistry.[2][3] This protocol is particularly valuable for synthesizing key intermediates used in the production of various heterocyclic compounds, such as flavones and pyrazoles.

Introduction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids featuring an α,β-unsaturated carbonyl system that serves as a versatile scaffold in medicinal chemistry and organic synthesis.[4][5] The electrophilic addition of bromine across the alkene double bond to form α,β-dibromochalcones is a pivotal transformation, as these dibromo derivatives are crucial precursors for a variety of biologically active heterocyclic molecules.[6]

Historically, the bromination of chalcones was performed using molecular bromine (Br₂) in halogenated organic solvents like chloroform or carbon tetrachloride.[4] This classical approach, while effective, poses significant safety and environmental risks due to the highly toxic, corrosive nature of liquid bromine and the environmental impact of the solvents used.[4][7]

In response to the growing demand for sustainable chemical practices, modern synthetic chemistry has shifted towards greener alternatives. This guide focuses on a solvent-free methodology that utilizes ammonium bromide (NH₄Br), a stable and easily handled solid, as the bromine source.[8] In the presence of an oxidant, ammonium bromide generates the active brominating species in situ, leading to a highly efficient and selective reaction under ambient, solventless conditions. This approach not only enhances safety and reduces environmental impact but also often results in faster reaction times and simplified product purification.[1][2]

Principle of the Reaction

The solvent-free bromination of chalcone is an electrophilic addition reaction where two bromine atoms are added across the carbon-carbon double bond of the enone system. The overall transformation is the conversion of a chalcone to an α,β-dibromochalcone.

Key Reagents:

-

Chalcone: The α,β-unsaturated ketone substrate.

-

Ammonium Bromide (NH₄Br): A safe, solid source of bromide ions (Br⁻).

-

Oxidizing Agent: Essential for converting the bromide ion into an electrophilic bromine species (e.g., Br₂). Common oxidants for this purpose include ammonium persulfate ((NH₄)₂S₂O₈) or Ceric Ammonium Nitrate (CAN).[9]

Reaction Mechanism: The reaction proceeds through a well-established electrophilic addition mechanism, initiated by the in situ generation of molecular bromine.

-

Oxidation: The oxidant reacts with ammonium bromide to oxidize the bromide ions (Br⁻) to molecular bromine (Br₂).

-

Electrophilic Attack: The electron-rich π-bond of the chalcone's alkene acts as a nucleophile, attacking a molecule of bromine. This leads to the formation of a transient, cyclic bromonium ion intermediate.[4]

-

Nucleophilic Opening: A bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion. This attack occurs from the opposite face of the ring (anti-addition), resulting in the formation of the vicinal α,β-dibromochalcone.[4]

Experimental Protocol

This protocol is based on the highly effective and eco-friendly grinding technique reported for the bromination of chalcones.[10][11]

3.1. Materials and Equipment

-

Reagents:

-

Substituted Chalcone (1.0 mmol)

-

Ammonium Bromide (NH₄Br) (2.0 mmol)

-

Ammonium Persulfate ((NH₄)₂S₂O₈) (1.0 - 2.0 mmol)[10]

-

Deionized Water

-

Silica gel for TLC (e.g., Silica gel 60 F254)

-

TLC Eluent (e.g., Ethyl acetate-hexane mixture)

-

Recrystallization solvent (e.g., Aqueous ethanol)

-

-

Equipment:

-

Mortar and Pestle (agate or ceramic)

-

Analytical Balance

-

Spatulas

-

TLC chamber and plates

-

UV lamp for TLC visualization

-

Buchner funnel and filter flask

-

Vacuum source

-

Beakers and Erlenmeyer flasks

-

Glassware for recrystallization

-

3.2. Step-by-Step Procedure

-

Preparation: In a clean, dry mortar, place the chalcone (1.0 mmol), ammonium bromide (2.0 mmol), and ammonium persulfate (1.0 mmol).[10]

-

Grinding: Add 2-3 drops of water to moisten the mixture.[11] Grind the solids together vigorously with a pestle at room temperature for 10-15 minutes. The mixture may change color or consistency as the reaction proceeds.[11]

-

Reaction Monitoring: Allow the reaction mixture to stand at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 5-10 minutes. A typical reaction is complete within 25-30 minutes.[11]

-

Work-up: Upon completion (disappearance of the chalcone spot on TLC), add approximately 20 mL of ice-cold water to the mortar and stir with the pestle or a spatula to break up the solid mass.[10]

-

Isolation: Filter the solid product under vacuum using a Buchner funnel. Wash the collected solid thoroughly with water to remove any unreacted salts and byproducts.[10]

-

Drying and Purification: Air-dry the product. For many applications, the crude product is of sufficient purity.[11] If further purification is required, recrystallize the α,β-dibromochalcone from a suitable solvent, such as aqueous ethanol.

Results and Data

This solvent-free grinding method consistently provides high yields of α,β-dibromochalcones for a variety of substituted starting materials.

| Entry | Chalcone Substituent | Reaction Time (min) | Yield (%) | Melting Point (°C) |

| 1 | Unsubstituted | 25 | 74 | 152-154 |

| 2 | 2'-Hydroxy | 30 | 76 | 164-165 |

| 3 | 4'-Methoxy | 25 | 80 | 145-146 |

| 4 | 4-Chloro | 30 | 75 | 180-182 |

| Table 1: Representative results for the solvent-free bromination of various chalcones using ammonium bromide and ammonium persulfate. Data adapted from Jakhar & Makrandi (2013). |

4.1. Product Characterization

The synthesized α,β-dibromochalcone should be characterized using standard analytical techniques to confirm its structure and purity.[12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive method for confirming the structure. Key signals include two doublets in the aliphatic region (typically δ 5.6-5.9 ppm), corresponding to the protons on the α and β carbons. The large coupling constant (J ≈ 11-12 Hz) between these protons is characteristic of their anti-periplanar arrangement resulting from the anti-addition mechanism.[14]

-

¹³C NMR Spectroscopy: Confirms the carbon framework, with characteristic shifts for the carbonyl carbon (C=O) around δ 189 ppm and the brominated carbons (Cα and Cβ).[14]

-

FT-IR Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) group, typically around 1645-1660 cm⁻¹, and a band for the C-Br stretch, usually below 750 cm⁻¹.[14]

-

Mass Spectrometry: The mass spectrum provides the molecular weight and is distinguished by a characteristic isotopic pattern for a dibrominated compound, showing intense molecular ion peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[14]

Safety and Handling

While this protocol avoids highly hazardous reagents, adherence to standard laboratory safety practices is essential.[15]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Ventilation: Perform the reaction in a well-ventilated area or a fume hood to avoid inhalation of any fine dust particles.[16][18]

-

Reagent Handling: Ammonium bromide and ammonium persulfate are irritants. Avoid contact with skin, eyes, and clothing.[16] Handle in accordance with good industrial hygiene and safety practices.[18]

-

Waste Disposal: Dispose of chemical waste according to institutional and local regulations. Neutralize any residual reactants before disposal.

Conclusion

The solvent-free bromination of chalcones using ammonium bromide and an oxidant is a superior alternative to traditional methods. This protocol demonstrates a commitment to green chemistry by eliminating hazardous solvents and reagents, reducing energy consumption, and minimizing waste generation.[1][2] The procedure is rapid, high-yielding, and operationally simple, making it an excellent and reliable method for academic research and industrial applications in the synthesis of valuable chemical intermediates.

References

- Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis. RSC Publishing.

- Solvent-Free Organic Synthesis. Controlled Radical Polymerization.

- Modern Approaches to Green Bromination for a Sustainable Future. MDPI.

- Solvent-free reactions Definition. Fiveable.

- green technique-solvent free synthesis and its advantages. ijrap.net.

- Solventless reaction in green chemistry. Slideshare.

- Mechanism for synthesis of dibromo chalcone using ammonium bromide and CAN. ResearchGate.

- Bromination of different α,β unsaturated ketones with NH4Br and CAN.a. ResearchGate.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.

- Jakhar, K., & Makrandi, J. K. (2013). Ecofriendly bromination of chalcones and synthesis of flavones using grinding technique. Indian Journal of Chemistry, 52B, 141-145.

- Kumar, M. A., Rohitha, C. N., Kulkarni, S. J., & Narender, N. (2010). Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone. Synthesis, 2010(10), 1629-1632.

- The Bromination of Chalcones: A Technical Guide to its Discovery, History, and Modern Applications. Benchchem.

- SAFETY DATA SHEET - BROMINE. Archean Chemical Industries.

- A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Organic Chemistry Portal.

- Bromination of ketones with H2O2–HBr “on water”. Green Chemistry (RSC Publishing).

- Experimental procedure for synthesizing flavones from chalcone dibromide. Benchchem.

- An improved and sustainable approach for the synthesis of α,β-dibromo ketones using ceric ammonium nitrate and ammonium bromide. ResearchGate.

- Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal.

- Ammonium bromide - SAFETY DATA SHEET. Thermo Fisher Scientific.

- Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. Thieme.

- Bromination of Various Unsaturated Ketones and Olefins with Poly(4-Methyl-5-vinylthiazolium) Hydrotribromide. Marcel Dekker, Inc.

- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. MDPI.

- BROMINE SAFETY HANDBOOK. ICL Group.

- Managing exothermic reactions during chalcone bromination. Benchchem.

- AMMONIUM BROMIDE Safety Data Sheet. Penta.

- Synthesis and Characterization of 4-Bromochalcone: A Technical Guide. Benchchem.

- Mild and Regioselective Oxidative Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone®. ResearchGate.

- Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints.

- α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. PubMed.

- Mild and regioselective oxidative bromination of aromatic compounds using ammonium bromide and ozone. ResearchGate.

- AMMONIUM BROMIDE. Ataman Kimya.

- Solvent Free Synthesis of Chalcones and their Antibacterial Activities. ResearchGate.

- Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. ResearchGate.

- (E)-4,4'-Dibromochalcone(126443-21-8) 1H NMR. ChemicalBook.

- Solvent-free methodologies for organic brominations using quaternary ammonium tribromides. ACG Publications.

- Synthesis of chalcones and α,β-dibromochalcones. ResearchGate.

- Ammonium bromide. Wikipedia.

Sources

- 1. ijrap.net [ijrap.net]

- 2. fiveable.me [fiveable.me]

- 3. Solventless reaction in green chemistry | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. eprints.koyauniversity.org [eprints.koyauniversity.org]

- 6. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dollycorporation.com [dollycorporation.com]

- 8. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. icl-group-sustainability.com [icl-group-sustainability.com]

- 16. thermofishersci.in [thermofishersci.in]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. archeanchemicals.com [archeanchemicals.com]

Reaction of 1,3-dibromo-1,3-diphenyl-2-propanone with hydrazine hydrate

Application Note: Heterocyclic Synthesis of 3,5-Diphenylpyrazole via Condensation of

Abstract & Scope

This application note details the synthesis of 3,5-diphenyl-1H-pyrazole through the cyclocondensation of 1,3-dibromo-1,3-diphenyl-2-propanone with hydrazine hydrate . This protocol is a variation of the classical pyrazole synthesis, leveraging the reactivity of

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of COX-2 inhibitor pharmacophores and p38 MAP kinase inhibitors.

Chemical Background & Mechanism

The transformation involves a double nucleophilic attack by hydrazine on the electrophilic this compound scaffold. Unlike standard Knorr synthesis (using 1,3-diketones), this pathway involves an elimination-cyclization-aromatization sequence.

Mechanistic Pathway:

-

Condensation: Hydrazine attacks the carbonyl carbon to form a hydrazone intermediate.

-

Cyclization: The distal nitrogen of the hydrazone attacks the

-carbon, displacing a bromide ion (intramolecular -

Aromatization: A subsequent elimination of HBr (dehydrohalogenation) drives the formation of the thermodynamically stable aromatic pyrazole ring. Hydrazine often serves a dual role as both nucleophile and base (scavenging HBr).

Figure 1: Mechanistic pathway from

Safety & Handling (Critical)

| Reagent | Hazard Class | Critical Safety Protocol |

| This compound | Lachrymator , Skin Corr. 1B | Work in Fume Hood. This compound is a potent tear gas agent. Wear double nitrile gloves and goggles. Neutralize spills with dilute alkali. |

| Hydrazine Hydrate | Carcinogen (1B), Acute Tox. | Avoid inhalation.[3][4][5] Use a closed system if possible. Destroys tissue on contact. Permeates standard latex; use thick nitrile or butyl rubber gloves. |

| Ethanol | Flammable | Keep away from open flames/hot plates.[4] |

Experimental Protocol

Scale: 10 mmol (approx. 3.68 g of starting material) Expected Yield: 75–85% Time: 3–4 Hours

Materials

-

Reactant: this compound (3.68 g, 10 mmol)

-

Reagent: Hydrazine hydrate (80% or 100%, 2.5 mL, ~50 mmol) – Excess used to trap HBr.

-

Solvent: Absolute Ethanol (40 mL)

-

Quench: Distilled Water (100 mL)

Step-by-Step Methodology

-

Preparation:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Add 3.68 g of this compound to the flask.

-

Add 30 mL of ethanol . The solid may not dissolve completely at room temperature (RT).

-

-

Addition:

-

Slowly add 2.5 mL of hydrazine hydrate dropwise via syringe through the top of the condenser or a septum.

-

Note: The reaction is exothermic. A color change (often to yellow/orange) may occur immediately.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 78–80 °C) using an oil bath or heating mantle.

-

Maintain reflux for 2 to 3 hours . Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (

) should disappear, and a new fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to RT.

-

Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white or off-white solid.

-

Stir for 15 minutes to ensure removal of excess hydrazine and hydrazine hydrobromide salts.

-

-

Purification:

-

Filter the solid using a Buchner funnel.

-

Wash the filter cake with cold water (3 x 20 mL) and a small amount of cold ethanol (1 x 5 mL) .

-

Recrystallization: Dissolve the crude solid in hot ethanol. If necessary, add drops of water until turbidity appears, then cool slowly to 4 °C.

-

Figure 2: Experimental workflow for the synthesis of 3,5-diphenylpyrazole.

Characterization & Validation

The product, 3,5-diphenylpyrazole, exists as a tautomeric pair (1H-pyrazole), rendering the 3 and 5 positions equivalent in solution on average, or distinct if N-H exchange is slow.

Data Summary Table:

| Property | Expected Value | Notes |

| Appearance | White to pale yellow needles | Colorless upon recrystallization. |

| Melting Point | 199 – 202 °C | Sharp melting point indicates high purity [1]. |

| The C4-H singlet is characteristic of the pyrazole ring [2]. | ||

| Mass Spec (ESI) | Consistent with formula |

Troubleshooting

-

Low Yield / Oily Product:

-

Cause: Incomplete cyclization or residual solvent.

-

Solution: Extend reflux time. Ensure the quench water is ice-cold to maximize precipitation.

-

-

Yellow/Orange Impurity:

-

Cause: Oxidation of hydrazine or formation of azine byproducts.

-

Solution: Recrystallize from Ethanol/Water. Use fresh hydrazine hydrate.

-

-

Violent Reaction upon Addition:

-

Cause: Rapid addition of hydrazine to the dibromoketone.

-

Solution: Dilute hydrazine in a small volume of ethanol before addition and cool the reaction flask in an ice bath during the initial addition phase.

-

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 3,5-Diphenyl-1H-pyrazole. Retrieved from

-

Zhang, Z., et al. (2013). One-Pot Synthesis of 3,5-Diphenyl-1H-Pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. Chemical & Pharmaceutical Bulletin. Retrieved from

- Lohray, B. B., et al. (2000). Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. Journal of Organic Chemistry.

-

Fisher Scientific. Safety Data Sheet: this compound. Retrieved from

Sources

Application Note: Strategic Synthesis of Flavones via the Chalcone Dibromide Route

Topic: Using Chalcone Dibromide as an Intermediate for Flavone Synthesis Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Drug Discovery Researchers[1]

Executive Summary

Flavones (2-phenylchromen-4-ones) represent a privileged scaffold in medicinal chemistry, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4][5] While the Baker-Venkataraman rearrangement is a common synthetic pathway, it often requires harsh conditions and multiple steps.

This guide details the Chalcone Dibromide Route , a robust two-step protocol involving the bromination of 2'-hydroxychalcones followed by base-catalyzed cyclodehydrobromination.[1] This method offers superior regioselectivity and is adaptable to both classical solution-phase chemistry and modern "green" mechanochemical techniques.

Mechanistic Insight & Rationale

The transformation relies on the electrophilic addition of bromine across the

The Pathway

-

Bromination: Selective addition of

to the alkene of the 2'-hydroxychalcone yields the-

Critical Control: The phenolic -OH group can activate the ring toward nuclear bromination. Controlling temperature and stoichiometry is vital to ensure addition occurs only at the alkene.

-

-

Cyclodehydrobromination: Treatment with a base (e.g., KOH, Pyridine, or

) initiates:-

Deprotonation of the phenol.

-

Intramolecular attack on the

-carbon (displacing bromide). -

Elimination of the second bromide to restore planarity and conjugation (Flavone formation).

-

Visualizing the Mechanism

Figure 1: Reaction pathway from Chalcone to Flavone via Dibromide intermediate.[1][3][4][5]

Experimental Protocols

Protocol A: Classical Solution-Phase Synthesis

Best for: Large-scale synthesis and substrates stable in organic solvents.

Reagents:

-

2'-Hydroxychalcone (1.0 equiv)[1]

-

Bromine (

) liquid (1.05 equiv) -

Acetic Acid (Glacial) or Chloroform (

) -

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

Step 1: Bromination

-

Dissolve 10 mmol of 2'-hydroxychalcone in 20 mL of glacial acetic acid (or

). -

Cool the solution to 0–5°C in an ice bath.

-

Add a solution of bromine (10.5 mmol) in 5 mL of acetic acid dropwise over 15 minutes.

-

Observation: The deep red color of bromine should fade as it reacts.

-

-

Stir at room temperature (RT) for 1–2 hours.

-

Pour the mixture into 100 mL of ice-cold water.

-

Filter the precipitated solid (Chalcone Dibromide), wash with cold water, and dry.

-

Yield expectation: 75–85%.[2]

-

Step 2: Cyclization

-

Suspend the dried dibromide intermediate (5 mmol) in 25 mL of Ethanol.

-

Add KOH pellets (15 mmol, 3.0 equiv) or reflux in Pyridine (10 mL).

-

Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1).

-

Cool to RT and pour into acidified ice water (containing dilute HCl) to neutralize the base.

-

Filter the crude flavone. Recrystallize from Ethanol/DMF.

Protocol B: Green Mechanochemical Synthesis (Solvent-Free)